molecular formula C11H14N2 B8528401 4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline

4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline

Cat. No.: B8528401
M. Wt: 174.24 g/mol
InChI Key: XDVLZNTXFMILTC-UHFFFAOYSA-N
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Description

4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline is an aromatic amine derivative featuring a para-substituted dihydro-pyrrole (pyrrolidine) moiety attached via a methylene (–CH2–) bridge to the aniline ring. The pyrrolidine group introduces partial saturation (two double bonds hydrogenated compared to pyrrole), enhancing conformational flexibility and influencing electronic properties.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(2,5-dihydropyrrol-1-ylmethyl)aniline

InChI

InChI=1S/C11H14N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9,12H2

InChI Key

XDVLZNTXFMILTC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline and its analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Features
This compound (hypothetical) C₁₁H₁₄N₂* ~162.24* –CH₂–(pyrrolidine) at para position Pyrrolidine Saturated heterocycle, flexible backbone
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline C₁₃H₁₃F₃N₂ 254.25 –CF₃ at ortho, –CH₃ on pyrrole Pyrrole (aromatic) Electron-withdrawing CF₃ enhances polarity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline C₁₂H₁₄N₂ 186.25 –CH₃ on pyrrole Pyrrole (aromatic) Planar structure, potential π-π stacking
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride C₁₂H₁₇Cl₂N₃ 274.19 –CH₂–(pyrazole), dihydrochloride salt Pyrazole Salt form improves solubility
4-(2,3-Dihydro-1H-indol-1-ylcarbonyl)aniline C₁₅H₁₄N₂O 238.28 –CO–(indoline) at para position Indoline Bicyclic structure, carbonyl functionality

*Hypothetical values based on structural analysis.

Key Findings:

Saturation may also increase stability against oxidative degradation . In contrast, the pyrazole analog retains aromaticity, offering stronger electron-withdrawing effects, which could modulate acidity of the aniline –NH₂.

Substituent Effects on Physicochemical Properties :

  • The trifluoromethyl (–CF₃) group in significantly increases molecular weight (254.25 g/mol) and lipophilicity (logP ~3.2 estimated), compared to the target compound’s predicted logP ~2.1.
  • The dihydrochloride salt in enhances aqueous solubility, a critical factor for pharmaceutical applications.

Synthetic Accessibility :

  • Pyrrole-containing analogs (e.g., ) are typically synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling, whereas pyrazole derivatives () often involve cyclocondensation reactions. The target compound might require reductive amination or hydrogenation steps to achieve pyrrolidine saturation.

Functional Group Diversity :

  • The indoline carbonyl group in introduces a hydrogen-bonding site, contrasting with the methylene-linked pyrrolidine in the target compound. This difference could influence binding affinity in drug design contexts.

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